

# Technical Guide: Chemical Properties of 2-Hydroxyquinolin-8-yl Acetate

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## Compound of Interest

Compound Name: 2-Hydroxyquinolin-8-yl acetate

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## Introduction

**2-Hydroxyquinolin-8-yl acetate**, also known by its tautomeric name 2-oxo-1,2-dihydroquinolin-8-yl acetate, is a derivative of the versatile 8-hydroxyquinoline scaffold. The introduction of a hydroxyl group at the 2-position and an acetate group at the 8-position modifies the electronic and steric properties of the parent quinoline ring, potentially leading to novel biological activities and applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral data for this compound, aimed at facilitating further research and development.

## Chemical and Physical Properties

Quantitative data for **2-Hydroxyquinolin-8-yl acetate** and its immediate precursor, 8-hydroxyquinolin-2(1H)-one, are summarized in the tables below for easy comparison. Due to limited direct experimental data for the title compound, some properties are based on data for structurally related compounds.

Table 1: General Chemical Properties

Property	2-Hydroxyquinolin-8-yl Acetate	8-Hydroxyquinolin-2(1H)-one (Precursor)
IUPAC Name	(2-Oxo-1,2-dihydroquinolin-8-yl) acetate[1]	8-Hydroxyquinolin-2(1H)-one
Synonyms	2-Oxo-1,2-dihydroquinolin-8-yl acetate, 8-Acetoxy-2-quinolone, 8-Acetoxycarbostyryl[1]	2,8-Dihydroxyquinoline, 8-Hydroxycarbostyryl
CAS Number	15450-72-3[1]	15450-76-7
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>3</sub> [1]	C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub>
Molecular Weight	203.19 g/mol [1]	161.16 g/mol

Table 2: Physical Properties

Property	2-Hydroxyquinolin-8-yl Acetate	8-Hydroxyquinolin-2(1H)-one (Precursor)
Melting Point	Data not available	287–288 °C[2]
Boiling Point	Data not available	Data not available
Solubility	Data not available	Soluble in methanol[2]

## Experimental Protocols

A detailed experimental protocol for the synthesis of **2-Hydroxyquinolin-8-yl acetate** is not explicitly available in the reviewed literature. However, a reliable synthesis can be adapted from the procedure for a structurally similar compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate[2]. The synthesis involves two main steps: the preparation of the precursor 8-hydroxyquinolin-2(1H)-one, followed by its O-acetylation.

### Synthesis of 8-Hydroxyquinolin-2(1H)-one (Precursor)

This procedure is adapted from the synthesis of 8-hydroxyquinolin-2(1H)-one reported by Chavez-Reyes et al. (2023)[2].

- **Reaction Setup:** A solution of 2-amino-8-hydroxyquinoline (1.0 eq) in an aqueous solution of hydrochloric acid (10%) is prepared in a round-bottom flask equipped with a magnetic stirrer.
- **Diazotization:** The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.2 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
- **Hydrolysis:** The reaction mixture is then heated to 80 °C and stirred for 1 hour.
- **Work-up:** The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 8-hydroxyquinolin-2(1H)-one.

## Synthesis of 2-Hydroxyquinolin-8-yl Acetate

This proposed protocol is based on the O-acylation method described by Chavez-Reyes et al. (2023)[2] and general O-acetylation procedures.

- **Reaction Setup:** In a suitable flask, 8-hydroxyquinolin-2(1H)-one (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or pyridine. A magnetic stir bar is added.
- **Acetylation:** Acetic anhydride (1.2 eq) is added to the solution. If acetonitrile is used as the solvent, a base such as triethylamine (1.2 eq) should be added. The mixture is stirred at room temperature.
- **Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel, to yield **2-Hydroxyquinolin-8-yl acetate**.

## Spectral Data

Detailed spectral data for **2-Hydroxyquinolin-8-yl acetate** is limited. The following provides available mass spectrometry data and references to the spectral data of its precursor for comparison.

## Mass Spectrometry (GC-MS)

The mass spectrum of 2-Oxo-1,2-dihydroquinolin-8-yl acetate shows characteristic fragment ions at  $m/z$  values of 161 and 133[1].

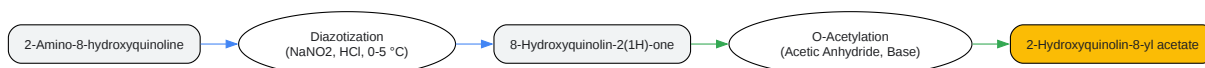
## Reference Spectral Data of 8-Hydroxyquinolin-2(1H)-one (Precursor)[2]

- FTIR–ATR ( $\nu$ ,  $\text{cm}^{-1}$ ): 3144 (N–H and O–H stretching), 3068, 3013, 1632 (C=O stretching), 1597 (C=C stretching), 1554, 1471, 1410, 1327, 1286, 1155, 1086, 1051, 873, 832, 790, 742, 570.
- $^1\text{H}$  NMR (400 MHz,  $\text{DMSO-d}_6$ ,  $\delta$ , ppm): 6.48 (d,  $J = 9.2$  Hz, 1H), 6.95 (dd,  $J = 7.6, 1.2$  Hz, 1H), 6.99 (dd,  $J = 7.8, 7.8$  Hz, 1H), 7.10 (dd,  $J = 7.6, 1.2$  Hz, 1H), 7.84 (d,  $J = 9.2$  Hz, 1H), 10.45 (br s, 2H, NH and OH).
- $^{13}\text{C}$  NMR (101 MHz,  $\text{DMSO-d}_6$ ,  $\delta$ , ppm): 114.6 (CH), 118.2 (CH), 120.0 (Cq), 121.9 (CH), 122.2 (CH), 128.1 (Cq), 140.5 (CH), 143.7 (Cq), 161.4 (Cq, C=O).

## Visualizations

### Synthesis Workflow

The logical workflow for the synthesis of **2-Hydroxyquinolin-8-yl acetate** from 2-amino-8-hydroxyquinoline is depicted below.

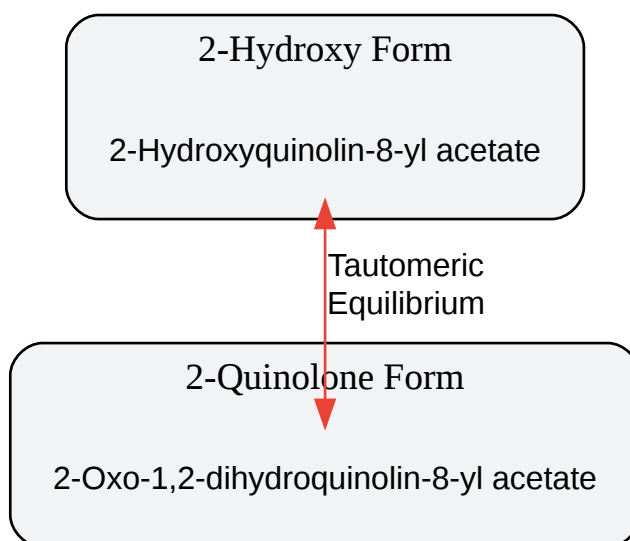


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Caption: Synthesis of **2-Hydroxyquinolin-8-yl acetate**.

## Tautomerism of 2-Hydroxyquinoline Moiety

The 2-hydroxyquinoline moiety of the title compound exists in equilibrium with its 2-quinolone tautomer.



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Caption: Tautomerism of the 2-hydroxyquinoline core.

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## References

- 1. 2-Oxo-1,2-dihydroquinolin-8-yl acetate | C<sub>11</sub>H<sub>9</sub>NO<sub>3</sub> | CID 268240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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